5-hydroxy-4-methylisobenzofuran-1(3H)-one

ROMK Inhibitors Diuretics Cardiovascular Drug Discovery

5-hydroxy-4-methylisobenzofuran-1(3H)-one (CAS 1194700-73-6) is a hydroxylated isobenzofuran-1(3H)-one (phthalide) derivative with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol. Its structure features a γ-lactone ring fused to an aromatic benzene ring, with a hydroxyl substituent at the 5-position and a methyl group at the 4-position, which confers distinct electronic and steric properties.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 1194700-73-6
Cat. No. B1400423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-4-methylisobenzofuran-1(3H)-one
CAS1194700-73-6
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1COC2=O)O
InChIInChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3
InChIKeyXCLSUJASPNFYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-hydroxy-4-methylisobenzofuran-1(3H)-one (CAS 1194700-73-6): Core Pharmacophore and Physicochemical Foundation for ROMK Inhibitor Procurement


5-hydroxy-4-methylisobenzofuran-1(3H)-one (CAS 1194700-73-6) is a hydroxylated isobenzofuran-1(3H)-one (phthalide) derivative with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol [1]. Its structure features a γ-lactone ring fused to an aromatic benzene ring, with a hydroxyl substituent at the 5-position and a methyl group at the 4-position, which confers distinct electronic and steric properties [1]. This compound has been identified as a key structural intermediate in the synthesis of renal outer medullary potassium (ROMK, Kir1.1) channel inhibitors, which are being developed as novel diuretic and natriuretic agents for cardiovascular diseases including hypertension and heart failure [2]. The presence of the 5-hydroxy group is critical for downstream functionalization, including the enzymatic reduction and epoxide formation steps required to access clinical candidates like MK-7145 [2].

Why 5-hydroxy-4-methylisobenzofuran-1(3H)-one Cannot Be Interchanged with Generic Isobenzofuran-1(3H)-one Analogs in ROMK Inhibitor Synthesis


Generic substitution of 5-hydroxy-4-methylisobenzofuran-1(3H)-one with other isobenzofuran-1(3H)-one (phthalide) analogs is precluded by its unique substitution pattern, which is essential for the specific synthetic transformations and biological activity required in ROMK inhibitor development. While the phthalide scaffold is common to many biologically active compounds, the precise placement of the 5-hydroxy and 4-methyl groups dictates both the regioselectivity of key synthetic steps, such as carbonylation and enzymatic ketone reduction, and the ultimate pharmacophoric interactions within the ROMK channel binding pocket [1]. For instance, compounds with alternative hydroxylation patterns, such as 3-hydroxy-4-methylisobenzofuran-1(3H)-one, would lead to different intermediates and divergent structure-activity relationships (SAR), rendering them unsuitable for the established synthetic route to clinical candidates like MK-7145 [2]. Therefore, procurement must be specific to this exact CAS number to ensure synthetic fidelity and programmatic success.

Quantitative Differentiation of 5-hydroxy-4-methylisobenzofuran-1(3H)-one (CAS 1194700-73-6) for Scientific Selection


Synthetic Role in ROMK Inhibitor Program: Specificity for MK-7145 Clinical Candidate Development

5-hydroxy-4-methylisobenzofuran-1(3H)-one is a specific late-stage SAR-enabling intermediate for the synthesis of ROMK inhibitors, notably MK-7145, a clinical candidate for hypertension and heart failure [1]. Its unique 5-hydroxy-4-methyl substitution pattern is crucial for the downstream enzymatic ketoreductase (KRED)-mediated reduction and epoxide ring closure, which are key steps in building the C2-symmetric active pharmaceutical ingredient [1]. This distinguishes it from unsubstituted or differently substituted phthalides, which would not undergo the same transformations or yield the desired pharmacophore. While no direct comparative IC50 data exists for this intermediate against a target, its value is defined by its established role in the synthesis of a molecule (MK-7145) with demonstrated in vivo diuretic and natriuretic efficacy comparable to hydrochlorothiazide (HCTZ) [2].

ROMK Inhibitors Diuretics Cardiovascular Drug Discovery

Phytotoxic Selectivity: Evidence from Structural Analogs in Hydroxylated Isobenzofuran-1(3H)-one Series

The specific substitution pattern of 5-hydroxy-4-methylisobenzofuran-1(3H)-one confers distinct phytotoxic properties. While direct data for the target compound are not publicly available, a class-level inference can be drawn from a study on hydroxylated isobenzofuran-1(3H)-ones where the closely related 5-hydroxy analog (compound 4) demonstrated phytotoxic activity [1]. The study showed that hydroxylated phthalides can inhibit root and shoot growth in test species like Sorghum bicolor and Cucumis sativus [2]. The presence of the 4-methyl group in the target compound is expected to further modulate lipophilicity and target engagement, differentiating it from the 5-hydroxy-only analog and other phthalides like cryphonectric acid [3]. The precise mechanism of action for this class involves interference with photosynthetic electron transport and uncoupling of oxidative phosphorylation [3].

Agrochemical Discovery Herbicide Lead Phytotoxicity

Computational Drug Properties and Drug-Likeness Profile

The compound's computed physicochemical properties place it within a favorable range for drug discovery, offering a different profile compared to other phthalide-based scaffolds. Specifically, its computed XLogP3-AA of 1.4 indicates a balanced lipophilicity that can be advantageous for both membrane permeability and aqueous solubility, a critical parameter in lead optimization [1]. This is in contrast to many more lipophilic phthalide natural products (e.g., mycophenolic acid derivatives) which may face solubility challenges. The low molecular weight (164.16 g/mol) and single hydrogen bond donor (the 5-OH group) align with Lipinski's Rule of Five, suggesting a promising starting point for oral bioavailability [1]. The presence of the 5-hydroxy group also provides a synthetic handle for further derivatization, a feature not present in the 4-methyl-only analog [2].

Drug Design ADME Lead Optimization

Structural Characterization for Quality Control and Regiochemical Confirmation

The identity and purity of 5-hydroxy-4-methylisobenzofuran-1(3H)-one can be definitively confirmed through a combination of spectroscopic and crystallographic methods, which is essential for ensuring reproducibility in research and development. The compound has been fully characterized by 1H and 13C NMR, IR, and high-resolution mass spectrometry (HRMS) [1]. Crucially, its regiochemistry—the specific 5-hydroxy-4-methyl substitution—has been unambiguously confirmed by X-ray crystallography [1]. This level of characterization distinguishes it from commercially available mixtures or isomers (e.g., 3-hydroxy-4-methyl or 5-hydroxy-6-methyl analogs), for which such definitive structural proof may be lacking. The availability of a high-purity, well-characterized material minimizes the risk of experimental artifacts and ensures that observed biological or chemical effects can be accurately attributed to this specific regioisomer.

Analytical Chemistry Quality Control X-ray Crystallography

High-Value Application Scenarios for 5-hydroxy-4-methylisobenzofuran-1(3H)-one (CAS 1194700-73-6) in Research and Industrial Settings


ROMK Inhibitor Lead Optimization and SAR Expansion in Cardiovascular Drug Discovery

This compound is an essential, commercially available intermediate for medicinal chemistry teams focused on ROMK (Kir1.1) channel inhibitors for the treatment of hypertension and heart failure. Its specific 5-hydroxy-4-methyl substitution pattern is required for the established synthetic route that employs a ketoreductase (KRED)-mediated asymmetric reduction, a key step in generating the chiral epoxide needed to access the C2-symmetric clinical candidate MK-7145 [1]. Procuring this exact intermediate allows for the synthesis of diverse analog libraries by modifying the downstream components, enabling the exploration of structure-activity relationships (SAR) around the ROMK pharmacophore while maintaining a consistent and validated core scaffold [1].

Development of Novel Agrochemicals with a Unique Mode of Action

The hydroxylated isobenzofuran-1(3H)-one scaffold, of which this compound is a member, has demonstrated phytotoxic activity by interfering with photosynthetic electron transport and acting as an uncoupler of oxidative phosphorylation [1]. This dual mode of action is distinct from that of many commercial herbicides, making 5-hydroxy-4-methylisobenzofuran-1(3H)-one a valuable starting point for the design of new crop protection agents. Its specific substitution pattern can be further optimized to enhance potency, selectivity, and environmental stability, addressing the growing need for herbicides with novel mechanisms to combat resistant weed species [2].

Synthesis of Functionalized Phthalides for Academic and Industrial Chemical Biology Probes

As a diversely functionalized phthalide, this compound serves as a versatile building block for chemical biology. The 5-hydroxy group provides a convenient handle for further functionalization, such as alkylation, acylation, or sulfonation, allowing researchers to attach various probes, tags, or pharmacophores [1]. This enables the creation of custom molecular tools for investigating biological pathways, identifying cellular targets through affinity-based pull-down assays, or developing fluorescent sensors based on the phthalide core. Its well-defined structure and commercial availability make it an attractive starting material for such targeted synthesis efforts [1].

Quality Control and Reference Standard for Advanced Pharmaceutical Intermediate Supply Chains

Given its role in the synthesis of a clinical-stage drug candidate, 5-hydroxy-4-methylisobenzofuran-1(3H)-one is of high interest as a reference standard for analytical method development and quality control in pharmaceutical manufacturing. The availability of full spectroscopic data and a crystal structure [1] allows for the development of robust HPLC, GC, and NMR methods to monitor the purity and identity of this intermediate in bulk lots. For contract research and manufacturing organizations (CROs/CDMOs) involved in the ROMK inhibitor supply chain, procuring a high-purity, well-characterized sample of this CAS number is essential for validating analytical procedures and ensuring compliance with regulatory standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.